1-Bromo-2-(difluoromethyl)-4-(trifluoromethoxy)benzene
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Overview
Description
1-Bromo-2-(difluoromethyl)-4-(trifluoromethoxy)benzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of a bromine atom, a difluoromethyl group, and a trifluoromethoxy group attached to a benzene ring
Preparation Methods
The synthesis of 1-Bromo-2-(difluoromethyl)-4-(trifluoromethoxy)benzene typically involves the following steps:
Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating reagent such as difluoromethyl iodide.
Introduction of Trifluoromethoxy Group: The trifluoromethoxy group can be introduced through a nucleophilic aromatic substitution reaction using a trifluoromethoxylating reagent such as trifluoromethyl triflate.
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to achieve higher yields and purity.
Chemical Reactions Analysis
1-Bromo-2-(difluoromethyl)-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or alkoxides, through nucleophilic aromatic substitution.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding hydrocarbon derivatives.
Common reagents and conditions used in these reactions include strong nucleophiles, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-2-(difluoromethyl)-4-(trifluoromethoxy)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(difluoromethyl)-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The bromine atom and fluorinated groups contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can affect various biochemical pathways and processes, leading to potential biological effects.
Comparison with Similar Compounds
1-Bromo-2-(difluoromethyl)-4-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
1-Bromo-2-(difluoromethyl)benzene: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
1-Bromo-4-(trifluoromethoxy)benzene: Lacks the difluoromethyl group, leading to variations in its chemical behavior and applications.
2-Bromo-1-(difluoromethyl)-4-(trifluoromethoxy)benzene:
Properties
IUPAC Name |
1-bromo-2-(difluoromethyl)-4-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF5O/c9-6-2-1-4(15-8(12,13)14)3-5(6)7(10)11/h1-3,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOIWTOLHUTHQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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